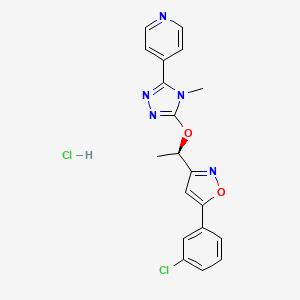

AZD-2066 hydrochloride

Description

Propriétés

Numéro CAS |

934338-70-2 |

|---|---|

Formule moléculaire |

C19H17Cl2N5O2 |

Poids moléculaire |

418.3 g/mol |

Nom IUPAC |

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C19H16ClN5O2.ClH/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13;/h3-12H,1-2H3;1H/t12-;/m1./s1 |

Clé InChI |

OBRIPRFLEZZGOF-UTONKHPSSA-N |

Synonymes |

AZD-02066 hydrochloride; 5-(3-Chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole hydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

AZD-2066 Hydrochloride: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Developed by AstraZeneca, it was investigated for the treatment of various CNS disorders, including major depressive disorder (MDD) and neuropathic pain.[3][4] Although clinical development was discontinued, the pharmacological profile and preclinical data of AZD-2066 remain of significant interest for researchers studying the role of mGluR5 in neurological and psychiatric diseases. This technical guide provides an in-depth overview of the mechanism of action of AZD-2066, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

AZD-2066 exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding induces a conformational change in the receptor that reduces its affinity and/or efficacy for glutamate. Consequently, AZD-2066 attenuates the downstream signaling cascade typically initiated by glutamate binding, without directly competing with the endogenous ligand. This non-competitive mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission.

The primary signaling pathway affected by AZD-2066 is the Gq/11 protein-coupled cascade. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, AZD-2066 dampens this entire signaling cascade.

dot

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD-2066.

Quantitative Pharmacological Data

The potency and binding affinity of AZD-2066 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of AZD-2066

| Assay Type | Cell Type/Preparation | Species | Parameter | Value (nM) |

| Calcium Mobilization | mGlu5/HEK cells | Human | IC50 | 27.2 |

| Calcium Mobilization | Striatal cultures | Rat | IC50 | 3.56 |

| Calcium Mobilization | Hippocampal cultures | Rat | IC50 | 96.2 |

| Calcium Mobilization | Cortical cultures | Rat | IC50 | 380 |

Table 2: In Vivo Binding Affinity of AZD-2066

| Assay Type | Radioligand | Species | Parameter | Value (nM) |

| PET Scan | [[5]C]-ABP688 | Human | Ki | ~1170-1200 |

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

1. Materials:

-

Cell membranes from HEK293 cells stably expressing human mGluR5.

-

Radioligand: [[3]H]MPEP (a known mGluR5 NAM).

-

Non-specific binding control: Unlabeled MPEP at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Instrumentation: 96-well plates, liquid scintillation counter, filter harvester.

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of AZD-2066 in assay buffer.

-

Assay Plate Setup: In a 96-well plate, combine the cell membranes, [[3]H]MPEP, and varying concentrations of AZD-2066. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and high concentration of unlabeled MPEP).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the AZD-2066 concentration.

-

Determine the IC50 value (the concentration of AZD-2066 that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [[L]]/Kd), where [[L]] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: Experimental workflow for a radioligand competition binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

1. Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

mGluR5 agonist (e.g., L-Quisqualate).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

2. Procedure:

-

Cell Plating: Seed the mGluR5-expressing cells into 384-well black-walled, clear-bottom plates and culture until confluent.

-

Dye Loading: Load the cells with a calcium-sensitive dye for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells and then add serial dilutions of AZD-2066. Incubate for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the mGluR5 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

3. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak fluorescence response against the logarithm of the AZD-2066 concentration.

-

Determine the IC50 value (the concentration of AZD-2066 that inhibits 50% of the agonist-induced calcium response) using non-linear regression.

dot

Caption: Experimental workflow for a calcium mobilization functional assay.

Drug Discrimination Study

This in vivo behavioral assay assesses whether a novel compound produces subjective effects similar to a known drug. In the case of AZD-2066, studies were conducted to determine if it produced discriminative stimulus effects similar to other mGluR5 antagonists.[5]

1. Animals:

-

Male Sprague-Dawley rats.

2. Apparatus:

-

Standard two-lever operant conditioning chambers.

3. Procedure:

-

Training: Rats are trained to discriminate between an injection of a known mGluR5 antagonist (e.g., MTEP) and a vehicle injection. Pressing one lever is reinforced with a food pellet following a drug injection, while pressing the other lever is reinforced after a vehicle injection. Training continues until the rats can reliably discriminate between the two conditions.

-

Testing: Once trained, rats receive various doses of AZD-2066, and the percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

4. Data Analysis:

-

The primary dependent measure is the percentage of responses on the drug-appropriate lever. This is used to determine if AZD-2066 generalizes to the training drug, indicating a similar subjective effect.

Conclusion

This compound is a well-characterized selective negative allosteric modulator of mGluR5. Its mechanism of action involves the non-competitive inhibition of glutamate-mediated signaling through the Gq/11-PLC-IP3/DAG pathway. While its clinical development has been discontinued, the available preclinical and clinical data provide a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation in a variety of CNS disorders. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical overview to facilitate future scientific inquiry in this area.

References

- 1. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-2066 Hydrochloride: A Technical Guide to its Interaction with the Metabotropic Glutamate Receptor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and pharmacological characterization of AZD-2066 hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details the binding affinity and functional potency of AZD-2066, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

Core Target: Metabotropic Glutamate Receptor 5 (mGluR5)

This compound selectively targets the metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. mGluR5 plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity. As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the orthosteric glutamate-binding site. This allosteric binding induces a conformational change in the receptor, thereby reducing its response to glutamate.[1]

Quantitative Pharmacological Data

The interaction of AZD-2066 with mGluR5 has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinity and functional inhibition data.

Table 1: Binding Affinity of AZD-2066 for Human mGluR5

| Parameter | Value (nM) | Method | Reference |

| K_i_ | ~1170-1200 | In vivo Positron Emission Tomography (PET) with [¹¹C]-ABP688 | [1][2] |

Table 2: Functional Inhibitory Potency of AZD-2066

| Assay | Cell Type | IC_50_ (nM) |

| Inhibition of Glutamate-Induced Calcium Mobilization | mGluR5-expressing HEK cells | 27.2 |

| Striatal Cultures | 3.56 | |

| Hippocampal Cultures | 96.2 | |

| Cortical Cultures | 380 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of AZD-2066 with mGluR5 are provided below.

[³H]MPEP Competition Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a test compound by measuring its ability to displace a known radioligand, [³H]MPEP, from the mGluR5 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing human mGluR5.

-

Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine).

-

Non-specific Binding Control: 10 µM unlabeled MPEP.[3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

Procedure:

-

Membrane Preparation: Homogenize cells expressing mGluR5 and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes (50-100 µg of protein), a fixed concentration of [³H]MPEP (typically near its K_d_ value), and varying concentrations of AZD-2066.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AZD-2066 to generate a competition curve.

-

Calculate the IC_50_ value from the curve.

-

Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1]

-

Inhibition of Glutamate-Induced Calcium Mobilization Assay

This functional assay measures the ability of AZD-2066 to inhibit the increase in intracellular calcium concentration triggered by glutamate activation of mGluR5.

Materials:

-

Cells: HEK293 cells stably expressing human mGluR5.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Agonist: L-Glutamate.

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

Procedure:

-

Cell Plating: Seed mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium indicator dye for 45-60 minutes at 37°C.

-

Compound Incubation: Wash the cells and then incubate with varying concentrations of AZD-2066 for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of L-glutamate (typically the EC_80_ concentration) to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response with glutamate alone (0% inhibition) and baseline (100% inhibition).

-

Plot the percent inhibition against the log concentration of AZD-2066 to determine the IC_50_ value.

-

HTRF® IP-One Assay (Inositol Monophosphate Accumulation)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the mGluR5 signaling cascade, to measure the functional antagonism of AZD-2066.

Materials:

-

Cells: HEK293 cells stably expressing human mGluR5.

-

Assay Kit: HTRF IP-One Gq detection kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).[4]

-

Agonist: L-Glutamate.

-

Test Compound: this compound.

-

Stimulation Buffer: Assay buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[4]

Procedure:

-

Cell Plating: Seed mGluR5-expressing cells in a suitable microplate.

-

Compound and Agonist Incubation: Add serial dilutions of AZD-2066 to the cells, followed by the addition of L-glutamate at its EC_80_ concentration in stimulation buffer.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents to lyse the cells and initiate the competitive immunoassay.

-

Signal Reading: After a further incubation period at room temperature, read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Calculate the ratio of the two emission signals.

-

The signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF ratio against the log concentration of AZD-2066 to determine the IC_50_ value.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and the experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

The Discovery and Synthesis of AZD-2066 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-2066 hydrochloride is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, it was investigated for the treatment of several central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). Although clinical development was ultimately discontinued, the discovery and preclinical data of AZD-2066 remain a valuable case study for researchers focused on mGluR5 as a therapeutic target. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for comparative analysis.

Introduction: Targeting the Metabotropic Glutamate Receptor 5

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in the brain. It plays a crucial role in modulating excitatory synaptic transmission, neuronal plasticity, and pain perception. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

AZD-2066 was identified through a dedicated drug discovery program aimed at developing selective mGluR5 NAMs with suitable properties for oral administration and central nervous system penetration. As a NAM, AZD-2066 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and modulates the receptor's response to endogenous glutamate.

Discovery of AZD-2066: A Lead Optimization Campaign

The discovery of AZD-2066 likely involved a multi-stage process, beginning with high-throughput screening (HTS) to identify initial hit compounds that modulate mGluR5 activity. These hits would have then undergone a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties.

Screening Cascade for mGluR5 Negative Allosteric Modulators

A typical screening cascade for identifying mGluR5 NAMs, likely similar to the one that led to the discovery of AZD-2066, is outlined below.

Synthesis of this compound

The chemical name for AZD-2066 is 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine. The synthesis of its hydrochloride salt is a multi-step process. While the specific, proprietary synthesis route used by AstraZeneca is not publicly detailed, a plausible synthetic scheme can be constructed based on related chemistries.

Note: The following is a representative synthetic scheme and has not been experimentally verified by the author.

A potential retrosynthetic analysis suggests the key disconnection at the ether linkage, separating the triazole pyridine core from the chiral alcohol side chain. The synthesis would likely involve the preparation of these two key intermediates followed by their coupling. The final step would be the formation of the hydrochloride salt.

Pharmacological Profile

AZD-2066 is a highly potent and selective mGluR5 NAM. Its pharmacological properties have been characterized in a variety of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro activity of AZD-2066 has been assessed in cellular assays measuring mGluR5-mediated signaling.

| Assay Type | Cell Line | Agonist | IC50 (nM) |

| Calcium Mobilization | HEK293 (human mGluR5) | Glutamate | 27.2 |

| Calcium Mobilization | Rat Striatal Cultures | DHPG | 3.56 |

| Calcium Mobilization | Rat Hippocampal Cultures | DHPG | 96.2 |

| Calcium Mobilization | Rat Cortical Cultures | DHPG | 380 |

Data presented are representative values from publicly available sources.

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the in vivo efficacy of AZD-2066 in models relevant to pain and depression. It is known to be brain penetrant and orally bioavailable.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This functional assay is a primary method for determining the potency of mGluR5 modulators.

Objective: To measure the ability of AZD-2066 to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing recombinant human mGluR5.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

mGluR5 agonist (e.g., Glutamate or DHPG).

-

This compound.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®).

Procedure:

-

Cell Plating: Seed the HEK293-mGluR5 cells into microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127) at 37°C for 1 hour.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of AZD-2066 to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and add a fixed concentration of the mGluR5 agonist to all wells.

-

Data Analysis: Measure the peak fluorescence response in each well. Plot the response against the logarithm of the AZD-2066 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AZD-2066 Hydrochloride: A Technical Overview for Drug Development Professionals

An In-Depth Guide to the Chemical Properties, Mechanism of Action, and Experimental Evaluation of a Selective mGluR5 Antagonist

Introduction

AZD-2066 hydrochloride is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a negative allosteric modulator (NAM), it represents a significant tool for researchers in neuroscience and drug development.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further investigation into its therapeutic potential for various central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1][3] Although its clinical development has been discontinued, the wealth of preclinical data available for AZD-2066 continues to be of high interest to the scientific community.[3]

Chemical Structure and Physicochemical Properties

This compound is a pyridyl-1,2,4-triazole derivative.[4] The hydrochloride salt form enhances its solubility and suitability for experimental use.

Table 1: Chemical and Physicochemical Properties of AZD-2066 and its Hydrochloride Salt

| Property | Value |

| Chemical Name | 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine hydrochloride |

| Chemical Formula | C₁₉H₁₆ClN₅O₂ · HCl |

| Molecular Weight | 418.28 g/mol (hydrochloride salt)[3] |

| CAS Number | 934338-70-2 (hydrochloride salt)[1][5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, not in water[3] |

| SMILES | C--INVALID-LINK--C3=CC(=NO3)C4=CC=CC(=C4)Cl.Cl |

| InChI Key | SXWHYTICXCLKDG-GFCCVEGCSA-N |

Pharmacology and Mechanism of Action

AZD-2066 acts as a selective negative allosteric modulator of the mGluR5 receptor.[3] This G-protein coupled receptor is a key player in modulating excitatory synaptic transmission in the central nervous system.[3]

mGluR5 Antagonism

As a NAM, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This induces a conformational change that reduces the receptor's response to glutamate.[6] The primary signaling pathway of mGluR5 involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[3] By inhibiting this cascade, AZD-2066 effectively dampens excessive glutamatergic signaling.

Activation of BDNF/trkB Signaling Pathway

Interestingly, AZD-2066 has also been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1][2] This pathway is crucial for neuronal survival, growth, and plasticity.[7] The activation of this pathway may contribute to the potential antidepressant and neuroprotective effects of AZD-2066.[1][2]

Table 2: In Vitro Pharmacology of AZD-2066

| Assay | Cell Type | IC₅₀ |

| Inhibition of Ca²⁺ response | mGlu5/HEK cells | 27.2 nM[1] |

| Inhibition of Ca²⁺ response | Striatal cultures | 3.56 nM[8] |

| Inhibition of Ca²⁺ response | Hippocampal cultures | 96.2 nM[8] |

| Inhibition of Ca²⁺ response | Cortical cultures | 380 nM[8] |

Experimental Protocols

In Vitro Assays

This assay is fundamental for quantifying the inhibitory effect of AZD-2066 on mGluR5 activation.

-

Cell Plating: Seed human embryonic kidney (HEK293) cells stably expressing the mGluR5 receptor in a 96-well black-walled, clear-bottom plate. Culture the cells until they form a confluent monolayer.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer. Incubate for 45-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with various concentrations of this compound for a predetermined period.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a submaximal concentration (e.g., EC₈₀) of an mGluR5 agonist, such as DHPG. Measure the change in fluorescence over time.

-

Data Analysis: Calculate the percentage inhibition of the agonist-induced response for each concentration of AZD-2066. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound|CAS 934338-70-2|DC Chemicals [dcchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of mGluR5 alters BDNF/TrkB and GLT-1 expression in the prefrontal cortex and hippocampus and ameliorates PTSD-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Nuances of Glutamatergic Modulation: A Technical Guide to AZD-2066 Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD-2066 hydrochloride, a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). Initially investigated for a range of central nervous system disorders, its journey through preclinical and clinical development offers valuable insights into the complexities of targeting the glutamatergic system.

Crucial Clarification: Mechanism of Action

It is imperative to clarify from the outset that AZD-2066 is not an mTOR (mammalian target of rapamycin) inhibitor . Extensive preclinical and clinical research has consistently characterized its mechanism of action as a negative allosteric modulator (NAM) of the mGluR5 receptor. This guide will delve into the established function of AZD-2066 as an mGluR5 antagonist.

Core Function and Mechanism of Action

AZD-2066 exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in modulating excitatory synaptic transmission in the central nervous system.[1] This binding event inhibits the receptor's response to its endogenous ligand, glutamate. The canonical signaling pathway following mGluR5 activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this cascade, AZD-2066 effectively dampens excessive glutamatergic signaling.[1]

The following diagram illustrates the mGluR5 signaling pathway and the point of intervention by AZD-2066.

Quantitative Data Summary

The potency of AZD-2066 as an mGluR5 antagonist has been quantified in various in vitro and preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of AZD-2066

| Assay | Cell Type/Preparation | Parameter | Value | Reference |

| Inhibition of Ca2+ Response | mGlu5/HEK cells | IC50 | 27.2 nM | [1][2] |

| Inhibition of Ca2+ Response | Striatal cultures | IC50 | 3.56 nM | [1][2] |

| Inhibition of Ca2+ Response | Hippocampal cultures | IC50 | 96.2 nM | [1][2] |

| Inhibition of Ca2+ Response | Cortical cultures | IC50 | 380 nM | [2] |

Table 2: Preclinical In Vivo Data

| Species | Model | Administration | Dosage | Key Finding | Reference |

| Mice | Chronic Social Defeat Stress (CSDS) | i.p. (2x daily for 12h) | 5 mg/kg | Alleviated depressive-like behaviors | [2] |

| Mice | CSDS | Perfusion of brain slice | 10 µM | Alleviated DHPG-facilitated LTD expression | [2] |

| Rats | Drug Discrimination | p.o. (60 min prior) | 0.3-30 mg/kg | Showed discriminative effects similar to other mGluR5 antagonists | [2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key methodologies used in the evaluation of AZD-2066.

In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental to determining the potency of mGluR5 antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human mGluR5 receptor (mGlu5/HEK) are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Cells are incubated in the dark to allow for dye uptake.

-

Compound Incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of AZD-2066 or vehicle control.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of an mGluR5 agonist, such as (S)-3,5-DHPG.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

-

Data Analysis: The peak fluorescence response is normalized to the response of the agonist alone. The concentration-response curve for AZD-2066 is plotted, and the IC50 value is calculated using non-linear regression.

Chronic Social Defeat Stress (CSDS) Model in Mice

This preclinical model is used to induce depressive-like behaviors in mice and to evaluate the efficacy of potential antidepressant compounds.

Methodology:

-

Induction of CSDS: For a period of 10-14 days, experimental mice are subjected to daily episodes of social defeat by a larger, aggressive resident mouse. This involves a brief period of physical interaction followed by a longer period of sensory contact.

-

Behavioral Phenotyping: Following the CSDS paradigm, mice are subjected to a battery of behavioral tests to assess for depressive-like phenotypes, including:

-

Social Interaction Test: Measures the time spent in an interaction zone with a novel mouse versus an empty enclosure.

-

Sucrose Preference Test: Measures anhedonia by assessing the preference for a sucrose solution over plain water.

-

-

Drug Administration: A cohort of CSDS-susceptible mice is treated with AZD-2066 (e.g., 5 mg/kg, i.p.) or vehicle over a specified period.

-

Post-Treatment Behavioral Assessment: The behavioral tests are repeated to determine if the drug treatment reversed the depressive-like behaviors.

Clinical Trial Synopsis: NCT01145755

AZD-2066 was evaluated in a Phase IIa clinical trial for the treatment of Major Depressive Disorder (MDD).

Table 3: Overview of Clinical Trial NCT01145755

| Parameter | Description |

| Official Title | A Phase IIa, Multi-centre, Randomized, Double-Blind, Double-Dummy, Active and Placebo Controlled, parallel Group Study to Assess the Efficacy and Safety of AZD2066 after 6 weeks of treatment in Patients with Major Depressive Disorder - D0475C00020.[4][5] |

| Status | Terminated[5] |

| Condition | Major Depressive Disorder[4][5] |

| Interventions | - AZD-2066 (18 mg once daily) - Placebo - Duloxetine (60 mg once daily)[5] |

| Primary Outcome | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 6.[4] |

| Secondary Outcomes | - MADRS response rate (≥50% reduction from baseline) at Week 6. - MADRS remission rate at Week 6.[6] |

| Key Result | The study was terminated, and it was reported that neither AZD-2066 nor the active comparator, duloxetine, separated from placebo.[7] |

Conclusion and Future Directions

AZD-2066 is a well-characterized, potent, and selective mGluR5 antagonist. While its clinical development was discontinued for indications including neuropathic pain, GERD, and MDD, the compound remains a valuable research tool for elucidating the role of the mGluR5 receptor in various physiological and pathological processes. The preclinical data demonstrated target engagement and activity in models of CNS disorders. However, the lack of efficacy in the Phase IIa trial for MDD highlights the challenges of translating preclinical findings in this therapeutic area. Future research may focus on exploring the utility of AZD-2066 in other mGluR5-implicated pathologies or as a pharmacological probe to further dissect the complexities of glutamatergic signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-week study treatment to evaluate the safety and effectiveness of AZD2066 in patients with major depressive disorder [astrazenecaclinicaltrials.com]

- 5. meddatax.com [meddatax.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

AZD-2066 Hydrochloride: A Technical Overview of its Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a blood-brain barrier-permeating compound, it has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease.[1][3] This technical guide provides an in-depth overview of the core signaling pathway of AZD-2066, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Signaling Pathway: mGluR5 Antagonism and BDNF/trkB Activation

The primary mechanism of action of AZD-2066 is its function as a negative allosteric modulator (NAM) of the mGluR5.[2] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. By antagonizing mGluR5, AZD-2066 inhibits the downstream signaling cascades typically initiated by the binding of glutamate.

Furthermore, studies have indicated that AZD-2066 activates the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1] This pathway is essential for neuronal survival, growth, and differentiation. The activation of BDNF/trkB signaling is a key mechanism underlying the potential therapeutic effects of some antidepressants.[4]

The diagram below illustrates the proposed signaling pathway of AZD-2066.

Quantitative Data

The inhibitory potency of AZD-2066 on mGluR5 has been quantified through the measurement of its half-maximal inhibitory concentration (IC50) against calcium (Ca2+) response in various cell cultures.[1]

| Cell Type | IC50 (nM) |

| mGlu5/HEK cells | 27.2 |

| Striatal cultures | 3.56 |

| Hippocampal cultures | 96.2 |

| Cortical cultures | 380 |

Experimental Protocols

The following provides a general methodology for assessing the inhibitory effect of AZD-2066 on mGluR5, based on typical calcium mobilization assays.

Objective: To determine the IC50 of AZD-2066 in inhibiting the DHPG-induced calcium response in cultured cells.

Materials:

-

HEK293 cells stably expressing mGluR5 (mGlu5/HEK cells) or primary neuronal cultures (striatal, hippocampal, cortical).

-

Cell culture medium and supplements.

-

(S)-3,5-Dihydroxyphenylglycine (DHPG), a selective mGluR1/mGluR5 agonist.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Plate mGlu5/HEK cells or primary neurons in 96-well plates and culture until they reach the desired confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Treatment: Wash the cells and then incubate with varying concentrations of AZD-2066 for a predetermined period.

-

Agonist Stimulation: Add DHPG to the wells to stimulate the mGluR5 receptor.

-

Data Acquisition: Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope.

-

Data Analysis: Plot the inhibition of the DHPG-induced calcium response against the concentration of AZD-2066 to determine the IC50 value.

Clinical Development and Related Compounds

AZD-2066 has undergone Phase IIa clinical trials for the treatment of major depressive disorder and neuropathic pain.[5][6] However, the development for these indications was terminated.[2][3]

Several other compounds have been developed as mGluR5 antagonists, sharing a similar mechanism of action with AZD-2066. One such compound is AZD9272, which has also been characterized for its discriminative effects as an mGluR5 antagonist.[7] The shared discriminative properties between AZD-2066 and other mGluR5 antagonists like MTEP and fenobam suggest a class effect mediated by mGluR5 antagonism.[7]

Conclusion

This compound is a potent and selective mGluR5 antagonist that also activates the BDNF/trkB signaling pathway. Its mechanism of action has been characterized through in vitro cellular assays, demonstrating its inhibitory effects on glutamate-mediated intracellular calcium mobilization. While its clinical development for major depressive disorder and neuropathic pain has been discontinued, the study of AZD-2066 and related compounds continues to provide valuable insights into the role of mGluR5 in neurological and psychiatric conditions. The detailed understanding of its signaling pathway and the availability of quantitative data and experimental protocols serve as a crucial resource for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZD-2066 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. oatext.com [oatext.com]

- 4. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-week study treatment to evaluate the safety and effectiveness of AZD2066 in patients with major depressive disorder [astrazenecaclinicaltrials.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-2066 Hydrochloride: A Technical Guide for Basic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2066 hydrochloride is a selective, orally bioavailable, and central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It functions as a negative allosteric modulator (NAM), attenuating the downstream signaling cascades initiated by glutamate binding.[2] Developed by AstraZeneca, AZD-2066 was investigated in clinical trials for neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD), though its development was ultimately discontinued.[2][4] Despite this, its well-defined pharmacological profile makes it a valuable tool for basic research into the function of mGluR5 in the CNS and the therapeutic potential of its modulation. This guide provides a comprehensive overview of its mechanism, key experimental data, and representative research protocols.

Chemical and Physical Properties

AZD-2066 is a complex heterocyclic molecule. Its fundamental properties are essential for designing and interpreting experiments.

| Property[2][5] | Value |

| IUPAC Name | 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine |

| Chemical Formula | C₁₉H₁₆ClN₅O₂ (free base) |

| Molecular Weight | 381.82 g/mol (free base) 418.28 g/mol (hydrochloride salt) |

| CAS Number | 934282-55-0 (free base) |

| Solubility | Soluble in DMSO, not soluble in water |

Mechanism of Action and Signaling Pathway

AZD-2066 exerts its effects by selectively targeting the mGluR5, a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission.[2]

mGluR5 Antagonism

As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways upon agonist binding.

Core Signaling Pathway

The canonical signaling pathway inhibited by AZD-2066 begins with the activation of the Gq/11 protein coupled to mGluR5. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] DAG, in turn, activates protein kinase C (PKC).[2] AZD-2066's antagonism of mGluR5 dampens this entire cascade. Additionally, studies have shown that AZD-2066 can activate the BDNF/trkB signaling pathway, which is implicated in neuroplasticity and antidepressant effects.[1][3]

References

AZD-2066 Hydrochloride: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 is a selective, orally active, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Glutamate is the primary excitatory neurotransmitter in the CNS, and its signaling through mGluR5 is implicated in synaptic plasticity, learning, and memory. Dysregulation of the glutamatergic system is associated with a variety of neurological and psychiatric disorders. As a Gq/11-coupled receptor, mGluR5 activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). AZD-2066, by binding to an allosteric site on the mGluR5 receptor, modulates these downstream effects. This document provides a comprehensive overview of the preliminary studies on AZD-2066 hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing core signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro and In Vivo Binding Characteristics of AZD-2066

| Parameter | Value | Species/System | Method |

| Estimated Ki | ~1200 nM | Human Brain | Positron Emission Tomography (PET) with [11C]ABP688[2] |

| Receptor Occupancy | ~50% at Cmax | Human Brain | PET with [11C]ABP688 (following 13.5 mg oral dose) |

Table 2: In Vitro Functional Activity of AZD-2066

| Assay | Cell Type | IC50 |

| Calcium Response Inhibition | mGlu5/HEK cells | 27.2 nM |

| Calcium Response Inhibition | Striatal Cultures | 3.56 nM |

| Calcium Response Inhibition | Hippocampal Cultures | 96.2 nM |

| Calcium Response Inhibition | Cortical Cultures | 380 nM |

Table 3: Preclinical Pharmacokinetics of a Structurally Related mGluR5 Antagonist (AZD9272) in Rats *

| Compound | Parameter | Value | Species |

| AZD9272 | Discriminative Half-life | 24.3 hours | Rat |

| MTEP | Discriminative Half-life | 3.23 hours | Rat |

*Note: Specific preclinical pharmacokinetic data for AZD-2066 in rats were not available in the public domain. Data for the related compound AZD9272 is provided for context.[3]

Table 4: In Vivo Pharmacodynamic Effects of AZD-2066 in Humans (Healthy Volunteers)

| Endpoint | Dose (single oral) | Effect (geometric mean) | p-value |

| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 13 mg | 27% reduction | 0.02 |

| Gastroesophageal Reflux Episodes | 13 mg | 51% reduction | 0.01 |

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the preliminary studies of AZD-2066.

In Vitro Calcium Flux Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by an mGluR5 agonist.

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

For primary neuronal cultures (striatal, hippocampal, cortical), tissue is dissected from embryonic day 18 (E18) rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

-

Compound Addition and Agonist Stimulation: The dye solution is removed, and the cells are washed. Various concentrations of AZD-2066 are added to the wells and incubated for a predetermined period. An mGluR5 agonist, such as (S)-3,5-DHPG, is then added to stimulate the receptor and induce calcium influx.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence signal is normalized to baseline. The concentration-response curves for AZD-2066 are plotted, and the IC50 value is calculated using non-linear regression analysis.

Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the mGluR5 receptor.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 expressing mGluR5) or tissues expressing the receptor. This involves homogenization and centrifugation to isolate the membrane fraction.

-

Binding Reaction: A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled AZD-2066.

-

Separation of Bound and Free Ligand: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding from the total binding. The IC50 value for AZD-2066 is determined from the competition curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Drug Discrimination Studies in Rats

This behavioral pharmacology method is used to assess the subjective effects of a drug.

-

Animals and Apparatus: Male Wistar rats are used. Standard two-lever operant conditioning chambers equipped with a food pellet dispenser are utilized.

-

Training Phase:

-

Rats are trained to discriminate between an injection of a known mGluR5 antagonist (e.g., MTEP) and a vehicle injection.

-

Following a drug injection, responses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet on a fixed-ratio schedule.

-

Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

-

Training sessions are conducted daily until a stable discrimination is achieved (typically >80% correct responding).

-

-

Testing Phase:

-

Once discrimination is established, test sessions are introduced.

-

Rats are administered various doses of AZD-2066.

-

During the test session, presses on either lever are recorded but not reinforced.

-

The percentage of responses on the drug-appropriate lever is measured to determine if AZD-2066 produces discriminative stimulus effects similar to the training drug.

-

In Vitro CYP Inhibition Assay

A Phase I clinical trial investigated the effect of AZD-2066 on various cytochrome P450 (CYP) enzymes. A general protocol for assessing CYP inhibition in vitro is as follows:

-

Incubation: Human liver microsomes are incubated with a cocktail of CYP-specific probe substrates and varying concentrations of the test compound (AZD-2066).

-

Metabolite Quantification: The formation of metabolites from the probe substrates is quantified using LC-MS/MS.

-

IC50 Determination: The concentration of AZD-2066 that causes 50% inhibition of the metabolic activity of each CYP isoform is determined.

-

Time-Dependent Inhibition: To assess time-dependent inhibition, the test compound is pre-incubated with microsomes and NADPH for a set period before the addition of the probe substrate.

Visualizations

The following diagrams illustrate key pathways and workflows related to the preliminary studies of AZD-2066.

mGluR5 signaling cascade and the point of inhibition by AZD-2066.

Workflow for an in vitro calcium flux functional assay.

Workflow for a drug discrimination study in rats.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of AZD-2066 Hydrochloride

This technical guide provides a comprehensive overview of the biological activity of this compound, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Developed by AstraZeneca, this compound has been a subject of interest for its potential therapeutic applications in various central nervous system (CNS) disorders.[1] Although its clinical development was discontinued, the pharmacological data remains valuable for researchers studying mGluR5 signaling.[1][2]

Core Mechanism of Action

This compound functions as a selective and orally active negative allosteric modulator (NAM) of the mGluR5.[1][3] This G-protein coupled receptor (GPCR) is crucial for modulating excitatory synaptic transmission throughout the central nervous system.[1] As a NAM, AZD-2066 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and thereby reducing its response to glutamate. The compound is noted for its ability to permeate the blood-brain barrier, a critical characteristic for CNS-acting drugs.[3][4]

Signaling Pathways

As an mGluR5 antagonist, AZD-2066 modulates downstream signaling cascades that are typically initiated by glutamate binding.[1] The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] Furthermore, studies have shown that AZD-2066 activates the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[3][4]

Quantitative Biological Activity

In vitro studies have established the potency of AZD-2066 in blocking mGluR5-mediated signaling. The primary measure of its activity is the half-maximal inhibitory concentration (IC₅₀) against calcium (Ca²⁺) mobilization induced by mGluR5 agonists.

| Assay | Cell Type / Preparation | IC₅₀ (nM) |

| Inhibition of Ca²⁺ Response | mGlu5/HEK cells | 27.2[1][3][4] |

| Inhibition of Ca²⁺ Response | Striatal cultures | 3.56[1][3][4] |

| Inhibition of Ca²⁺ Response | Hippocampal cultures | 96.2[1][3][4] |

| Inhibition of Ca²⁺ Response | Cortical cultures | 380[3][4] |

Experimental Methodologies

Detailed experimental protocols for AZD-2066 are not exhaustively publicly available; however, based on the data, a general methodology for assessing its in vitro efficacy can be outlined.

In Vitro Calcium Mobilization Assay

This assay is fundamental to determining the IC₅₀ of mGluR5 antagonists.

-

Cell Culture : Human Embryonic Kidney (HEK) cells stably expressing the mGluR5 (mGlu5/HEK cells) or primary neuronal cultures (striatal, hippocampal, cortical) are cultured under standard conditions.[3][4]

-

Compound Preparation : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.[1]

-

Cell Loading : Cultured cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation : The cells are pre-incubated with varying concentrations of AZD-2066 or a vehicle control for a specified period.

-

Agonist Stimulation : An mGluR5 agonist, such as (S)-3,5-Dihydroxyphenylglycine (DHPG), is added to the cells to stimulate the receptor and induce an intracellular calcium response.[3][4]

-

Data Acquisition : Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Data Analysis : The fluorescence data is normalized, and the IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of AZD-2066.

-

Discriminative Effects : In rats, oral administration of AZD-2066 (0.3-30 mg/kg) produced discriminative effects similar to other mGluR5 antagonists like MTEP and dissimilar to psychoactive compounds such as PCP, cocaine, or chlordiazepoxide.[3][5] This suggests that the psychoactive properties are mediated specifically through mGluR5 antagonism.[5]

-

Antidepressant-like Effects : In a chronic social defeat stress (CSDS) mouse model of depression, intraperitoneal administration of AZD-2066 (5 mg/kg) alleviated depressive-like behaviors, such as increased social interaction and sucrose preference.[4]

-

Modulation of Synaptic Plasticity : Perfusion of brain slices from CSDS-treated mice with AZD-2066 (10 µM) was shown to alleviate DHPG-facilitated long-term depression (LTD) via the BDNF/trkB signaling pathway.[3][4]

Clinical Development Status

AZD-2066 entered clinical development for several indications.[1] A Phase IIa clinical trial was conducted to assess the efficacy and safety of a 6-week treatment with AZD-2066 in patients with Major Depressive Disorder (MDD).[6][7][8] The study was a multi-center, randomized, double-blind, placebo- and active-controlled (duloxetine) trial.[6][8]

The development of AZD-2066 was ultimately discontinued. The program for neuropathic pain was halted in Phase I in 2009, and development for other indications like depression and gastroesophageal reflux disease (GERD) was stopped in 2011.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. oatext.com [oatext.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-week study treatment to evaluate the safety and effectiveness of AZD2066 in patients with major depressive disorder [astrazenecaclinicaltrials.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. meddatax.com [meddatax.com]

Methodological & Application

Application Notes and Protocols for AZD-2066 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective and orally bioavailable antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site to inhibit receptor activation.[1][2] The mGluR5 receptor, a G-protein coupled receptor (GPCR), is crucial in modulating excitatory synaptic transmission in the central nervous system.[1] Dysregulation of the mGluR5 signaling pathway has been implicated in various neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of AZD-2066 on mGluR5.

Data Presentation

The inhibitory potency of AZD-2066 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for AZD-2066 in different cell-based in vitro assays.[3]

| Cell Type | Assay Type | IC50 (nM) |

| mGlu5/HEK cells | Calcium Response | 27.2 |

| Striatal cultures | Calcium Response | 3.56 |

| Hippocampal cultures | Calcium Response | 96.2 |

| Cortical cultures | Calcium Response | 380 |

Signaling Pathway

The activation of mGluR5 by its endogenous ligand, glutamate, initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). AZD-2066, as a negative allosteric modulator, binds to the mGluR5 receptor at a site different from the glutamate binding site and prevents this signaling cascade.

Experimental Protocols

In Vitro Calcium Flux Assay

This assay measures the ability of AZD-2066 to inhibit the increase in intracellular calcium concentration following the stimulation of mGluR5 by an agonist.[2]

Workflow Diagram

Detailed Methodology

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor in Dulbecco's Modified Eagle Medium (DMEM).[2]

-

Supplement the medium with 10% fetal bovine serum, penicillin, and streptomycin.[2]

-

Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a density that allows them to reach confluence on the day of the assay.[2][3]

-

-

Dye Loading:

-

Remove the culture medium.

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[2]

-

-

Compound Addition and Agonist Stimulation:

-

Remove the dye solution and wash the cells.

-

Add various concentrations of this compound (typically prepared as a serial dilution in an appropriate buffer) to the wells.

-

Incubate for a predetermined period to allow for compound binding.[2]

-

Add an mGluR5 agonist, such as (S)-3,5-DHPG, to stimulate the receptor and induce calcium influx.[2]

-

-

Signal Detection:

-

Measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, using a fluorescence plate reader (e.g., FLIPR or FlexStation).[2]

-

-

Data Analysis:

-

Normalize the fluorescence signal to the baseline reading before agonist addition.

-

Plot the concentration-response curves for AZD-2066.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, using non-linear regression analysis.[2]

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of AZD-2066 by measuring its ability to compete with a radiolabeled ligand for binding to the mGluR5 receptor.[2]

Detailed Methodology

-

Membrane Preparation:

-

Prepare cell membranes from tissues or cells expressing mGluR5.

-

This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[2]

-

-

Binding Reaction:

-

Incubate a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) with the membrane preparation.[2]

-

The incubation should be performed in the presence of varying concentrations of unlabeled AZD-2066.

-

-

Separation and Detection:

-

Separate the bound from the unbound radioligand, commonly achieved through rapid filtration over glass fiber filters.

-

Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the displacement curves, showing the percentage of specific binding of the radioligand as a function of the concentration of AZD-2066.

-

Calculate the IC50 value from the displacement curve.

-

Determine the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Troubleshooting

Inconsistent or noisy data in in vitro assays can arise from several factors:

-

Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling.

-

Compound Solubility: AZD-2066 is soluble in DMSO but not in water.[1] Ensure proper solubilization and avoid precipitation in aqueous assay buffers.

-

Reagent Quality: Use high-quality reagents and freshly prepared solutions.

-

Assay Conditions: Optimize incubation times, reagent concentrations, and washing steps for your specific cell line and equipment.

For potential off-target effects, it is advisable to perform counter-screening assays, for instance, against other glutamate receptors like the NMDA receptor, especially when investigating neuroprotection or excitotoxicity.[3]

References

Application Notes and Protocols for AZD-2066 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AZD-2066 hydrochloride, a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), in cell culture experiments.[1] This document includes detailed protocols for key applications, data presentation in tabular format for easy reference, and diagrams of relevant signaling pathways and workflows.

Introduction

AZD-2066 is a negative allosteric modulator (NAM) of mGluR5, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. By binding to an allosteric site, AZD-2066 inhibits the downstream signaling cascade typically initiated by the binding of glutamate. This makes it a valuable tool for investigating the physiological and pathological roles of mGluR5 signaling in various in vitro models.

Product Information and Storage

| Parameter | Value |

| Chemical Name | 4-{5-[(1R)-1-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine hydrochloride |

| Molecular Weight | 418.28 g/mol (hydrochloride salt) |

| Solubility | Soluble in DMSO (≤100 mM) and Ethanol (≤100 mM)[1] |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step for any cell-based assay is the correct preparation of the compound.

Protocol: Preparation of this compound Solutions

-

Stock Solution (10 mM):

-

Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 4.18 mg.

-

In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of cell culture-grade DMSO.

-

Vortex gently until the compound is completely dissolved. Brief sonication can be used to aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare intermediate dilutions if necessary in complete cell culture medium.

-

Prepare the final working concentrations by diluting the stock or intermediate solutions in pre-warmed complete cell culture medium.

-

Important: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[1]

-

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of AZD-2066 on a specific cell line, a cell viability assay such as the MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of AZD-2066 (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis of Downstream Signaling

AZD-2066 inhibits mGluR5, which can modulate downstream signaling pathways such as the PI3K/AKT/mTOR pathway.[5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Protocol: Western Blot for p-AKT and p-mTOR

-

Cell Treatment and Lysis:

-

Seed cells and treat with the desired concentrations of AZD-2066 and a vehicle control for the appropriate time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways

AZD-2066 primarily acts by antagonizing the mGluR5 signaling pathway. The activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7][8]

The mGluR5 pathway can also influence other major signaling cascades, including the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Data Presentation

Quantitative data from experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of AZD-2066

| Assay | Cell Line | IC₅₀ | Reference |

| mGluR5 Antagonism | HEK cells expressing mGluR5 | 27.2 nM | [1] |

| mGluR5 Antagonism | Striatal cultures | 3.56 nM | [1] |

| mGluR5 Antagonism | Hippocampal cultures | 96.2 nM | [1] |

| mGluR5 Antagonism | Cortical cultures | 380 nM | [1] |

Table 2: Recommended Concentration Range for In Vitro Studies

| Application | Recommended Starting Concentration | Cell Type |

| Functional Assays | 1 - 10 µM | General cell culture[1] |

| Western Blot | 1 - 10 µM | Dependent on cell type and target |

| Cell Viability | 0.1 - 100 µM | Dependent on cell sensitivity |

Conclusion

This compound is a specific and potent tool for the in vitro investigation of mGluR5 signaling. The protocols and data provided in these application notes offer a starting point for researchers to design and execute robust experiments to elucidate the role of mGluR5 in their specific cellular models. It is recommended to optimize concentrations and incubation times for each cell line and experimental setup.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. In vitro modulation of mTOR and mGlur5 influence α-synuclein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

Application Notes and Protocols for AZD-2066 Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), it offers a sophisticated mechanism for investigating the role of the glutamatergic system in various physiological and pathological processes. Preclinical research has identified mGluR5 as a promising target for a range of neurological and psychiatric disorders. These application notes provide an overview of the preclinical use of AZD-2066, with a focus on animal model dosage and related experimental protocols.

Mechanism of Action

AZD-2066 functions by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor, which in turn reduces its affinity for glutamate and diminishes intracellular signaling cascades typically initiated by receptor activation. The primary signaling pathway inhibited by AZD-2066 involves the Gq/G11 protein, which, upon activation, stimulates phospholipase C (PLC) leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. By attenuating this pathway, AZD-2066 modulates neuronal excitability and synaptic plasticity.

Figure 1: Simplified signaling pathway of mGluR5 and the inhibitory action of AZD-2066.

Animal Model Dosage Data